![molecular formula C13H12N4O B1368889 2-(4-甲氧基苯基)咪唑并[1,2-a]嘧啶-3-胺 CAS No. 89185-49-9](/img/structure/B1368889.png)
2-(4-甲氧基苯基)咪唑并[1,2-a]嘧啶-3-胺
描述
“2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine” is a compound that has been studied for its potential as a selective COX-2 inhibitor . COX-2, or cyclooxygenase-2, is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators . Inhibiting this enzyme can help reduce inflammation, pain, and fever caused by prostaglandins .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction . The first step involves obtaining different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . The second step involves the condensation of intermediates with different 2-aminopyridines to give the final compounds .Molecular Structure Analysis
The molecular structure of this compound was studied using AutoDock Vina . The docking studies demonstrated that the docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site . The SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .Chemical Reactions Analysis
The inhibitory activities of this compound against COX-1 and COX-2 were evaluated by in vitro assay . Among the compounds studied, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .科学研究应用
抗炎应用的COX-2抑制剂
该化合物已被评估为潜在的选择性COX-2抑制剂。 COX-2是一种酶,通过将花生四烯酸转化为促炎介质在炎症过程中发挥重要作用。 选择性抑制COX-2可以提供抗炎作用,而不会产生与非选择性NSAID相关的胃肠道副作用 。 该化合物对COX-2酶表现出高效力和选择性,在治疗炎症、疼痛和发热方面具有潜在的应用 .
镇痛活性
与它的COX-2抑制特性有关,该化合物也已被研究用于它的镇痛作用。 这指的是它减轻疼痛感觉的能力。 该化合物使用福尔马林测试进行了测试,这是一种评估动物疼痛反应的方法,与对照组相比,该化合物表现出显着的活性,表明它具有潜在的止痛剂作用 .
癌症研究
该化合物所属的咪唑并[1,2-a]嘧啶结构类别已被研究用于抗癌特性。 具体而言,衍生物已在MCF-7乳腺癌细胞上进行了测试,显示出相当大的抑制作用。 这表明该化合物可以作为开发新型抗癌药物的先导结构 .
药物化学与药物设计
该化合物的核心结构在药物化学中用于设计新型药物,具有重要意义。 它与COX-2等生物靶标相互作用的能力,使其成为开发具有更高疗效和更少副作用的新型治疗剂的宝贵支架 .
生物化学研究
在生物化学研究中,该化合物与酶的相互作用及其在调节生物通路中的作用备受关注。 它对花生四烯酸级联反应以及随后的前列腺素产生的影响,对于理解和操纵分子水平上的炎症反应尤为重要 .
有机合成
该化合物在有机合成领域也具有重要意义。 它的咪唑并[1,2-a]嘧啶核心是一个通用的支架,可以通过各种化学反应进行功能化,从而合成具有多种生物活性的衍生物 .
作用机制
Target of Action
The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, specifically inhibiting the COX-2 isoform . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway where arachidonic acid is metabolized to prostaglandin H2 (PGH2) by the COX enzyme . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . By inhibiting the COX-2 enzyme, the compound reduces the production of these prostanoids, which play a role in many inflammatory processes .
Pharmacokinetics
The compound’s potency and selectivity against the cox-2 enzyme have been evaluated . One of the derivatives of this compound exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme .
Result of Action
The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . The compound’s antinociceptive activity was assessed via the formalin test, and several derivatives of the compound showed significant activity compared to the control group .
Action Environment
The compound’s synthesis involves a two-step reaction, which could potentially be influenced by environmental factors such as temperature and ph .
未来方向
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that converts arachidonic acid to prostaglandins, which are mediators of inflammation. The compound interacts with the active site of COX-2, forming hydrogen bonds and inhibiting its activity . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties.
Cellular Effects
The effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX-2 leads to decreased levels of prostaglandins, which in turn affects signaling pathways involved in inflammation and pain . Additionally, it has been observed to modulate the expression of genes related to inflammatory responses, further contributing to its anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine exerts its effects primarily through the inhibition of the COX-2 enzyme . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This binding interaction involves the formation of hydrogen bonds with key amino acid residues in the COX-2 active site . The inhibition of COX-2 activity leads to a reduction in the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity against COX-2 over extended periods . Long-term studies have indicated that the compound continues to exhibit anti-inflammatory effects without significant degradation
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-inflammatory and analgesic effects . At lower doses, it effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and potential hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is involved in metabolic pathways related to its biotransformation and elimination. The compound undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of metabolites that are excreted via the renal and biliary routes . The metabolic pathways of the compound play a crucial role in determining its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins . The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, particularly those involved in inflammatory responses . The distribution of the compound within the body is crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is an important aspect of its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with COX-2 enzyme . Additionally, it may undergo post-translational modifications that influence its targeting to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSRQQGXJRHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569684 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-49-9 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



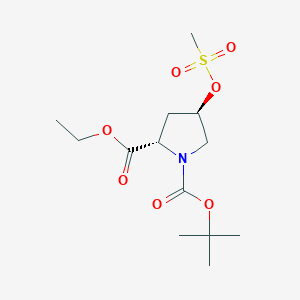



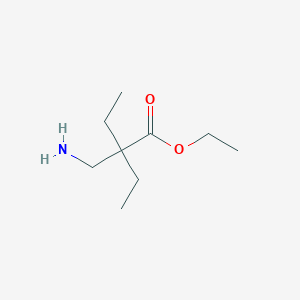

![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)
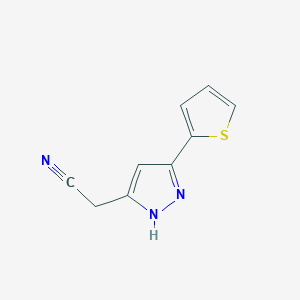
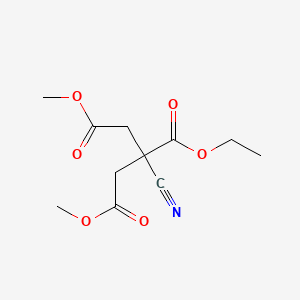


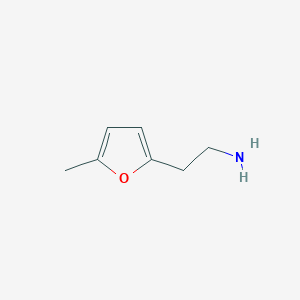
![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)
